molecular formula C16H16N2O3S2 B2439390 2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 923502-58-3

2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B2439390
CAS No.: 923502-58-3
M. Wt: 348.44
InChI Key: JUJRJHSWQLKQTN-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a complex organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzylsulfonyl group attached to an acetamide moiety, with a cyano and dimethyl-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced through substitution reactions.

    Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is attached via a sulfonylation reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: The parent compound.

    2-(methylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: A similar compound with a methylsulfonyl group instead of a benzylsulfonyl group.

    2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propionamide: A similar compound with a propionamide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-11-12(2)22-16(14(11)8-17)18-15(19)10-23(20,21)9-13-6-4-3-5-7-13/h3-7H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJRJHSWQLKQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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